molecular formula C9H9BrFNO2 B13030015 Ethyl 3-amino-2-bromo-6-fluorobenzoate

Ethyl 3-amino-2-bromo-6-fluorobenzoate

Cat. No.: B13030015
M. Wt: 262.08 g/mol
InChI Key: KLALCIQKFCBYTC-UHFFFAOYSA-N
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Description

Ethyl 3-amino-2-bromo-6-fluorobenzoate is an organic compound with the molecular formula C9H9BrFNO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with amino, bromo, and fluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-2-bromo-6-fluorobenzoate typically involves multi-step organic reactions. One common method includes the bromination of ethyl 3-amino-6-fluorobenzoate, followed by esterification. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as iron or aluminum bromide to facilitate the bromination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. These methods are optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-2-bromo-6-fluorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Oxidation: Potassium permanganate in acidic or basic conditions.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as ethyl 3-amino-2-methoxy-6-fluorobenzoate.

    Reduction: this compound.

    Oxidation: Ethyl 3-nitro-2-bromo-6-fluorobenzoate.

Scientific Research Applications

Ethyl 3-amino-2-bromo-6-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-2-bromo-6-fluorobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo and fluoro groups can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-3-bromo-6-fluorobenzoate
  • Ethyl 3-amino-4-bromo-6-fluorobenzoate
  • Ethyl 3-amino-2-chloro-6-fluorobenzoate

Uniqueness

Ethyl 3-amino-2-bromo-6-fluorobenzoate is unique due to the specific positioning of the amino, bromo, and fluoro groups on the benzene ring. This unique arrangement imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C9H9BrFNO2

Molecular Weight

262.08 g/mol

IUPAC Name

ethyl 3-amino-2-bromo-6-fluorobenzoate

InChI

InChI=1S/C9H9BrFNO2/c1-2-14-9(13)7-5(11)3-4-6(12)8(7)10/h3-4H,2,12H2,1H3

InChI Key

KLALCIQKFCBYTC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1Br)N)F

Origin of Product

United States

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